Diethylene Glycol (DEG, CAS: 111-46-6) is a colorless, low-volatility, hygroscopic aliphatic diol characterized by a central ether linkage[1]. Positioned structurally and rheologically between monoethylene glycol (EG) and triethylene glycol (TEG), DEG serves as a critical chemical intermediate and industrial solvent [2]. Its primary commercial value lies in its dual functionality: the hydroxyl groups enable step-growth polymerization for polyurethanes and unsaturated polyester resins (UPRs), while the ether oxygen imparts inherent chain flexibility [1]. With a boiling point of 244.9 °C and a dynamic viscosity of approximately 36 mPa·s at 20 °C, DEG is heavily procured for applications requiring a precise balance of low vapor pressure, moderate viscosity, and high moisture retention, such as plasticizer manufacturing, specialized heat transfer fluids, and formulation solvents [2].
Substituting DEG with its closest oligomeric analogs, EG or TEG, routinely fails due to strict thermal, rheological, and structural boundaries [1]. In polymer synthesis, replacing DEG with the cheaper EG eliminates the ether linkage, resulting in a significantly higher glass transition temperature (Tg) and a brittle, rigid polymer backbone that fails impact resistance standards [2]. Conversely, substituting DEG with TEG in solvent or humectant formulations introduces excessive viscosity and alters drying times, which can ruin the application properties of printing inks and adhesives[1]. Furthermore, in high-temperature environments, EG's lower boiling point (197.3 °C) leads to unacceptable evaporative losses and vapor pressure buildup, making DEG's specific thermal profile non-negotiable for high-temperature plasticizers and lubricants [3].
In the synthesis of unsaturated polyester resins (UPRs), the choice of diol fundamentally dictates the mechanical properties of the cured matrix. Comparative studies demonstrate that UPRs synthesized using DEG exhibit a remarkably high elongation at break—exceeding 180%—due to the rotational freedom provided by DEG's central ether oxygen [1]. In contrast, resins formulated with monoethylene glycol (EG) lack this ether linkage, yielding a highly rigid, tightly crosslinked network with a higher glass transition temperature (Tg) and significantly lower impact resistance [1]. Furthermore, DEG broadens the molecular weight distribution of the resulting polymer, improving processability and compatibility with reactive diluents compared to EG-based baselines [1].
| Evidence Dimension | Elongation at break and polymer matrix flexibility |
| Target Compound Data | DEG-based UPRs achieve >180% elongation at break with a lowered Tg. |
| Comparator Or Baseline | EG-based UPRs yield a rigid matrix with higher Tg and low elongation. |
| Quantified Difference | Introduction of ether-driven rotational freedom significantly increases elongation and impact toughness versus the rigid EG baseline. |
| Conditions | Cured unsaturated polyester resin synthesis and mechanical tensile testing. |
Procurement of DEG is essential for manufacturing flexible, impact-resistant composites and polyurethanes where EG would produce unacceptably brittle materials.
DEG provides a significantly broader thermal processing window compared to monoethylene glycol, driven by its higher molecular weight and intermolecular forces. DEG exhibits a normal boiling point of 244.9 °C and a vapor pressure of approximately 0.006 mmHg at 25 °C [1]. In direct contrast, EG boils at 197.3 °C and possesses a significantly higher vapor pressure [2]. This ~47 °C differential in boiling point means DEG can be utilized in high-temperature plasticizer synthesis, brake fluid formulations, and heat transfer applications without the rapid evaporative losses, vapor lock risks, or flammability hazards associated with EG[1]. While TEG offers an even higher boiling point (288 °C), DEG is often selected when the thermal requirements exceed EG but the higher cost and viscosity of TEG are prohibitive [3].
| Evidence Dimension | Boiling point and ambient vapor pressure |
| Target Compound Data | DEG boils at 244.9 °C with a vapor pressure of ~0.006 mmHg (25 °C). |
| Comparator Or Baseline | EG boils at 197.3 °C with an order-of-magnitude higher vapor pressure. |
| Quantified Difference | ~47 °C higher boiling point and drastically reduced volatility for DEG compared to EG. |
| Conditions | Standard atmospheric pressure (1013.25 hPa) and ambient temperature (25 °C). |
Buyers must select DEG over EG for high-temperature formulations to prevent rapid solvent evaporation, ensure consistent rheology, and maintain safety margins.
The rheological profile of DEG positions it as a balanced middle ground between the highly fluid EG and the highly viscous TEG. At 20 °C, DEG has a dynamic viscosity of approximately 35.7 to 42 mPa·s[2]. This moderate viscosity, combined with its strong hygroscopicity, makes it highly effective for applications like printing inks, drywall joint compounds, and specific natural gas dehydration systems [1]. While TEG is the modern industry standard for deep gas dehydration due to its high thermal decomposition limit, DEG is still procured for legacy systems or specific operational envelopes where a lower viscosity desiccant is required to ensure proper flow rates and contact efficiency[3]. Conversely, EG is too volatile for standard dehydration towers and is relegated to low-temperature hydrate inhibition[1].
| Evidence Dimension | Dynamic viscosity and operational flow characteristics |
| Target Compound Data | DEG dynamic viscosity is ~35.7 - 42 mPa·s at 20 °C. |
| Comparator Or Baseline | EG is significantly less viscous (~21 mPa·s); TEG is significantly more viscous (~49 mPa·s). |
| Quantified Difference | DEG provides a balanced rheological profile, avoiding the excessive fluidity of EG and the pumping resistance of TEG. |
| Conditions | Liquid state viscosity measurement at 20 °C. |
DEG is the precise procurement choice when a formulation requires strong moisture retention but cannot tolerate the heavy viscosity or longer drying times imposed by TEG.
Directly leveraging DEG's ether linkage and its ability to induce >180% elongation at break, this application uses DEG as a primary diol monomer to impart flexibility, impact resistance, and a lower glass transition temperature into polymer backbones [1]. It is the preferred precursor for automotive composites and flexible foams where EG would yield a brittle matrix.
Utilizing DEG's elevated boiling point of 244.9 °C and low vapor pressure, it serves as a critical precursor for dibenzoate plasticizers and heavy-duty brake fluids [2]. In these environments, monoethylene glycol would volatilize or cause vapor lock, making DEG the baseline standard for thermal stability.
Capitalizing on its moderate viscosity (~36 mPa·s) and hygroscopicity, DEG is formulated into printing inks, adhesives, and drywall compounds to extend drying times and maintain smooth consistency[3]. It provides the necessary moisture retention without the excessive tackiness and pumping resistance of TEG.
While TEG dominates extreme dehydration, DEG is applied in specific gas processing facilities where the operational temperature profile and pumping infrastructure require a lower-viscosity liquid desiccant than TEG [4]. It ensures proper contact efficiency while avoiding the high evaporative losses associated with EG.
Irritant